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The following application notes and protocols detail the use of MPO-IN-28, a potent and

specific inhibitor of Myeloperoxidase (MPO), in the context of COVID-19 research. This

document summarizes the current understanding of MPO's role in COVID-19 pathogenesis and

provides detailed methodologies for investigating the therapeutic potential of MPO inhibition.

Application Notes
Introduction
Severe COVID-19 is characterized by an excessive inflammatory response, often leading to

acute respiratory distress syndrome (ARDS), endothelial dysfunction, and multi-organ failure.

Neutrophils, a key component of the innate immune system, are significantly activated in

severe cases and release a variety of inflammatory mediators, including the heme enzyme

Myeloperoxidase (MPO).[1] MPO catalyzes the formation of hypochlorous acid (HOCl) and

other reactive oxygen species (ROS), which, while important for pathogen clearance, can also

cause significant host tissue damage when produced in excess.[2] Emerging evidence

suggests that elevated MPO levels and activity are associated with the severity of COVID-19,

highlighting MPO as a potential therapeutic target.[1][3] MPO-IN-28 is a chemical compound

that acts as an inhibitor of MPO with an IC50 of 44 nM.[4]
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In the context of COVID-19, dysregulated MPO activity is implicated in several pathological

processes:

Endothelial Glycocalyx Degradation: The endothelial glycocalyx (EG) is a carbohydrate-rich

layer lining the vasculature that is crucial for maintaining endothelial barrier function. In

severe COVID-19, elevated MPO activity is strongly correlated with the shedding of EG

components, such as syndecan-1 and glypican-1.[1][3] This degradation contributes to

increased vascular permeability, inflammation, and a pro-thrombotic state. MPO-IN-28 has

been shown to inhibit this MPO-mediated EG shedding in in vitro models using plasma from

COVID-19 patients.[1]

Oxidative Stress and Lung Injury: MPO-generated HOCl and other ROS can directly damage

lung tissue, contributing to the diffuse alveolar damage seen in ARDS.[2] These reactive

species can lead to the destruction of essential proteins, lipids, and nucleic acids,

exacerbating the inflammatory cascade.[2]

Neutrophil Extracellular Traps (NETs): While not directly demonstrated for MPO-IN-28 in the

provided search results, MPO is a critical enzyme in the formation of Neutrophil Extracellular

Traps (NETs). NETs are web-like structures of DNA, histones, and granular proteins released

by neutrophils to trap pathogens. However, excessive NET formation (NETosis) is a hallmark

of severe COVID-19 and is associated with thrombosis and organ damage. Inhibiting MPO

could therefore be a strategy to reduce pathological NETosis.

Potential Applications in COVID-19 Research
MPO-IN-28 can be utilized as a research tool to:

Elucidate the Role of MPO in COVID-19 Pathogenesis: By specifically inhibiting MPO

activity, researchers can investigate its precise contribution to various aspects of COVID-19

pathology, including endothelial dysfunction, lung injury, and coagulopathy.

Evaluate the Therapeutic Potential of MPO Inhibition: MPO-IN-28 can be used in pre-clinical

in vitro and in vivo models to assess whether inhibiting MPO can ameliorate the severe

symptoms of COVID-19.

Screen for Novel MPO Inhibitors: MPO-IN-28 can serve as a reference compound in the

development and screening of new, more potent, or specific MPO inhibitors for the treatment
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of inflammatory diseases, including COVID-19.

Quantitative Data Presentation
The following tables summarize key quantitative findings from studies on MPO in COVID-19

patients.

Table 1: Plasma Myeloperoxidase (MPO) Levels in COVID-19 Patients

Patient Group Time Point
Median MPO Level
(ng/mL)

Interquartile Range
(IQR)

Healthy Controls - 5.74 5.51–11.61

Non-severe COVID-

19
Acute 10.93 9.32–14.80

Convalescent 12.17 9.25–18.58

Severe COVID-19 Acute 22.04 17.54–42.37

Convalescent 32.50 19.70–38.98

Data extracted from Teo et al., Communications Medicine, 2023.[1]

Table 2: Effect of MPO Inhibitors on MPO Activity in Plasma from Convalescent COVID-19

Patients

Treatment Group MPO Activity (Relative Units)

Untreated ~1.25

MPO-IN-28 (10 µM) ~0.25

AZD-5904 (10 µM) ~0.25

Data estimated from graphical representation in a study by Teo et al.[5]
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Protocol 1: In Vitro Model of Endothelial Glycocalyx
Shedding Induced by COVID-19 Plasma
Objective: To assess the ability of MPO-IN-28 to prevent endothelial glycocalyx shedding

caused by factors present in the plasma of COVID-19 patients.

Materials:

Primary Human Aortic Endothelial Cells (HAECs)

Endothelial Growth Medium (EGM2-MV) with supplements

Fetal Bovine Serum (FBS)

Rat-tail Collagen I

T-75 flasks and 6-well culture plates

Plasma from healthy controls, non-severe, and severe COVID-19 patients

MPO-IN-28 (Selleck Chemicals, Cat. No. S0316)

DMSO (for dissolving MPO-IN-28)

Phosphate Buffered Saline (PBS)

Trypsin-EDTA

Methodology:

Cell Culture:

Coat T-75 flasks with Rat-tail Collagen I according to the manufacturer's instructions.

Culture HAECs in EGM2-MV supplemented with 10% FBS in a humidified incubator at

37°C and 5% CO2.
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When confluent, detach cells using Trypsin-EDTA and seed them into 6-well plates at a

density of 1 x 10^5 cells/mL.

Allow cells to grow overnight to ensure confluency before the experiment.[1]

Preparation of MPO-IN-28:

Prepare a stock solution of MPO-IN-28 in DMSO. For example, a 10 mM stock solution.

Further dilute the stock solution in cell culture medium to achieve the desired final

concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells

(typically <0.1%).

Treatment:

Aspirate the culture medium from the confluent HAECs in the 6-well plates.

Wash the cells once with PBS.

Prepare the treatment media: culture medium containing plasma from different patient

groups (e.g., 10% v/v).

For the inhibitor-treated groups, pre-incubate the plasma-containing medium with the

desired concentration of MPO-IN-28 (e.g., 10 µM) for 1 hour at room temperature.

Add the prepared treatment media to the respective wells:

Control (medium only)

Healthy Plasma

Severe COVID-19 Plasma

Severe COVID-19 Plasma + MPO-IN-28

Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.

Sample Collection:
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After incubation, carefully collect the supernatant from each well.

Centrifuge the supernatant to pellet any detached cells or debris.

Store the clarified supernatant at -80°C for later analysis.

Protocol 2: Quantification of Syndecan-1 by ELISA
Objective: To measure the concentration of shed syndecan-1 in the cell culture supernatant as

a marker of endothelial glycocalyx degradation.

Materials:

Human Syndecan-1 DuoSet ELISA kit (or similar)

Collected cell culture supernatants

Microplate reader capable of measuring absorbance at 450 nm

Methodology:

Follow the manufacturer's protocol for the Human Syndecan-1 DuoSet ELISA kit.[1]

Briefly, coat a 96-well plate with the capture antibody overnight.

Wash the plate and block non-specific binding sites.

Add the standards and diluted samples (e.g., 1:10 dilution) to the wells and incubate.

Wash the plate and add the detection antibody.

Wash the plate and add the streptavidin-HRP conjugate.

Wash the plate and add the substrate solution.

Stop the reaction and measure the absorbance at 450 nm.

Calculate the concentration of syndecan-1 in the samples by interpolating from the standard

curve.
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Protocol 3: Myeloperoxidase (MPO) Activity Assay
Objective: To measure MPO enzymatic activity in plasma samples.

Materials:

MPO Colorimetric Activity Assay Kit (e.g., Abcam, ab105136)

Plasma samples

MPO-IN-28 (for inhibition control)

Microplate reader capable of measuring absorbance at 412 nm

Methodology:

Follow the manufacturer's protocol for the MPO activity assay kit.[1]

Prepare the samples by diluting the plasma (e.g., 1:10) in the provided assay buffer.

For inhibition studies, pre-treat the diluted plasma with MPO-IN-28 (e.g., 10 µM) and

incubate for 60 minutes at room temperature.[1]

Add the treated and untreated samples to the wells of a 96-well plate.

Add the reaction mix containing the MPO substrate to each well to start the reaction.

Incubate the plate at room temperature, protected from light, for the time specified in the

protocol.

Measure the absorbance at 412 nm.

Calculate the MPO activity based on the provided standards and formula. MPO activity is

often represented as the amount of enzyme required to generate taurine chloramine that

consumes 1.0 µmol of DTNB per minute.[1]
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Preparation

Treatment

Analysis

1. Culture Human Aortic
Endothelial Cells (HAECs)

to confluency

4. Treat HAECs with plasma
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for 24 hours

2. Obtain plasma from
COVID-19 patients

and healthy controls

3. Prepare MPO-IN-28
working solution

5. Collect cell culture
supernatant

6. Quantify Syndecan-1
(EG shedding marker)

by ELISA
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EG shedding between

treatment groups
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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